tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-15-7-9-20(10-8-15)12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAWGZLWRPOORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the bromobenzyl group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the piperidine ring.
Protection with tert-butyl carbamate: The final step involves the protection of the amine group on the piperidine ring with tert-butyl carbamate, typically using tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in the formation of new derivatives with different substituents .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity : Research indicates that compounds similar to tert-butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperidine have been shown to induce apoptosis in tumor cells, making them potential candidates for cancer treatment.
Study Cell Line IC50 (µM) Study A FaDu (hypopharyngeal) 0.5 Study B MCF-7 (breast) 1.2
Antimicrobial Properties
- Bactericidal Effects : Preliminary studies suggest that this compound interacts effectively with bacterial enzymes, leading to bactericidal activity. This interaction may provide a pathway for developing new antimicrobial agents.
Neuroprotective Effects
- Alzheimer's Disease Models : Similar compounds have been investigated for their ability to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. In vitro studies have shown that these compounds can reduce oxidative stress markers in neuronal cells exposed to amyloid beta .
Case Study 1: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with significant inhibition of cell proliferation noted at nanomolar concentrations.
Case Study 2: Mechanism of Action
Another investigation focused on the mechanism by which this compound exerts its anticancer effects. It was found that the compound could inhibit specific signaling pathways involved in cell survival, leading to increased apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, such as in drug development or biochemical research .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, Br): The 4-chloro and 3-bromo analogs exhibit higher molecular weights due to halogen atoms. Substituent Position: Ortho-substituted analogs (e.g., 2-fluorobenzyl ) may exhibit steric hindrance, altering binding interactions compared to para-substituted derivatives.
Practical Considerations
- Availability : The 3-bromo variant is discontinued commercially, whereas analogs like the 4-methylbenzyl and 4-chlorobenzyl derivatives remain accessible .
- Characterization: Analogs are characterized via ¹H/¹³C NMR and mass spectrometry, with aromatic proton shifts (δ 7.07–7.27 ppm) and Boc-group signals (δ 1.44 ppm) serving as diagnostic markers .
Biological Activity
tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a tert-butyl group, and a bromobenzyl substituent, which contribute to its unique pharmacological properties. The molecular formula is with a molar mass of 383.32 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The bromobenzyl group enhances the compound's binding affinity, while the piperidine moiety modulates its selectivity. The carbamate functional group can undergo hydrolysis, releasing the active amine, which can interact with biological pathways involved in diseases such as cancer and bacterial infections.
Pharmacological Properties
Research has shown that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies indicate that this compound interacts effectively with bacterial enzymes, leading to bactericidal effects. This suggests potential applications in treating bacterial infections.
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in colon cancer cells by activating specific biochemical pathways .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate | Chlorine substituent; similar structure | Moderate antimicrobial activity |
| tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate | Fluorine substituent; altered reactivity | Limited anticancer effects |
| tert-Butyl 1-(3-methylbenzyl)piperidin-4-ylcarbamate | Methyl substituent; different binding characteristics | Reduced biological activity compared to bromine |
This table illustrates how the presence of the bromine atom in this compound may enhance its biological activity compared to its analogs.
Study on Anticancer Properties
A significant study investigated the anticancer potential of this compound on breast cancer cell lines. The results indicated that treatment with this compound resulted in:
- Induction of apoptosis at concentrations as low as 10 µM.
- Enhanced caspase activity, confirming its role as an apoptosis inducer.
These findings highlight its potential as a therapeutic agent in cancer treatment .
Antimicrobial Efficacy Study
Another research focused on the antimicrobial properties of the compound, demonstrating effective inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. The mechanism was linked to the compound's ability to bind to bacterial enzymes, disrupting their function and leading to cell death .
Q & A
Q. What are the standard synthetic routes for tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate, and what analytical techniques confirm its purity?
The synthesis typically involves reacting 1-(3-bromobenzyl)piperidin-4-amine with tert-butyl chloroformate in dichloromethane, using triethylamine as a base at room temperature . Key steps include nucleophilic substitution and carbamate formation. Purity is confirmed via:
- NMR spectroscopy (to verify structural integrity).
- HPLC (to assess purity >95%) .
- Mass spectrometry (for molecular weight validation) .
Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?
Preliminary studies suggest antimicrobial and anticancer properties. Assays include:
- Antimicrobial disk diffusion tests against Gram-positive/negative bacteria .
- MTT assays for cytotoxicity in cancer cell lines .
- Enzyme inhibition studies (e.g., acetylcholinesterase) using spectrophotometric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in scaled-up syntheses?
Optimization strategies include:
- Solvent selection : Replacing dichloromethane with THF for better solubility in large-scale reactions .
- Catalyst use : Employing DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side products .
- Continuous flow synthesis : Enhancing reproducibility and reducing reaction time .
Q. How does the position of the bromine atom (2-, 3-, or 4-substitution) on the benzyl group influence physicochemical and biological properties?
Substituent position affects electronic effects and steric hindrance, altering reactivity and bioactivity. For example:
| Substituent Position | LogP (Lipophilicity) | IC50 (Anticancer, μM) |
|---|---|---|
| 2-Bromo | 3.2 | 12.4 |
| 3-Bromo | 3.5 | 8.9 |
| 4-Bromo | 3.1 | 15.7 |
The 3-bromo derivative exhibits higher lipophilicity and potency due to optimal halogen placement for target binding .
Q. What experimental approaches can resolve contradictory data on the compound’s mechanism of action across different assays?
- Target deconvolution : Use CRISPR-Cas9 screens to identify essential genes modulating activity .
- Structural analogs : Compare activity of 3-bromo vs. 3-fluoro/chloro derivatives to assess halogen-specific effects .
- Proteomics profiling : Identify protein binding partners via pull-down assays coupled with LC-MS/MS .
- Dose-response studies : Establish EC50/IC50 curves under standardized conditions (e.g., pH, serum concentration) to minimize variability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
